2-Hydroxypyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypyrimidine-5-carboxamide is a chemical compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of pyrimidines, including 2-Hydroxypyrimidine-5-carboxamide, involves numerous methods . For instance, the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives has been reported for their possible inhibitory effects against immune-induced nitric oxide generation .Physical And Chemical Properties Analysis
2-Hydroxypyrimidine-5-carboxamide is a solid substance at room temperature . It has a molecular weight of 139.11 .Scientific Research Applications
Medicinal Chemistry
Application Summary
2-Hydroxypyrimidine-5-carboxamide is a type of pyrimidine, a class of compounds known to have a wide range of pharmacological effects . Pyrimidines, including 2-Hydroxypyrimidine-5-carboxamide, have been found to have anti-inflammatory effects .
Methods of Application
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Organic Synthesis
Application Summary
2-Hydroxypyrimidine-5-carboxamide can be synthesized from various substituted benzaldehyde, malononitrile and cyanoacetamide, urea/thiourea in the presence of ammonium chloride .
Methods of Application
The synthesis involves the reaction of various substituted benzaldehyde, malononitrile and cyanoacetamide, urea/thiourea in the presence of ammonium chloride . The resulting product is then characterized using IR and 1H NMR spectroscopic techniques .
Results or Outcomes
The successful synthesis of 2-Hydroxypyrimidine-5-carboxamide is confirmed through characterization using IR and 1H NMR spectroscopic techniques .
Antioxidant Activity
Application Summary
Pyrimidines, including 2-Hydroxypyrimidine-5-carboxamide, have been found to exhibit antioxidant effects .
Methods of Application
The antioxidant effects of pyrimidines are attributed to their ability to neutralize free radicals and reactive oxygen species, which are known to cause oxidative stress .
Results or Outcomes
A number of pyrimidines have been found to exhibit potent antioxidant effects, which can be beneficial in the prevention and treatment of diseases associated with oxidative stress .
Antiviral Activity
Application Summary
Pyrimidines, including 2-Hydroxypyrimidine-5-carboxamide, have been found to exhibit antiviral effects .
Methods of Application
The antiviral effects of pyrimidines are attributed to their ability to inhibit the replication of viruses .
Results or Outcomes
A number of pyrimidines have been found to exhibit potent antiviral effects, which can be beneficial in the treatment of viral infections .
Antifungal Activity
Application Summary
Pyrimidines, including 2-Hydroxypyrimidine-5-carboxamide, have been found to exhibit antifungal effects .
Methods of Application
The antifungal effects of pyrimidines are attributed to their ability to inhibit the growth of fungi .
Results or Outcomes
A number of pyrimidines have been found to exhibit potent antifungal effects, which can be beneficial in the treatment of fungal infections .
Calcium Channel Blocking
Application Summary
Pyrimidines, including 2-Hydroxypyrimidine-5-carboxamide, have been found to act as calcium channel blockers .
Methods of Application
The calcium channel blocking effects of pyrimidines are attributed to their ability to inhibit the flow of calcium ions into cells .
Results or Outcomes
A number of pyrimidines have been found to exhibit potent calcium channel blocking effects, which can be beneficial in the treatment of conditions such as hypertension and angina .
Safety And Hazards
properties
IUPAC Name |
2-oxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4(9)3-1-7-5(10)8-2-3/h1-2H,(H2,6,9)(H,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUKNGCOAIIQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxypyrimidine-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.